![molecular formula C13H20 B126430 Heptylbenzene CAS No. 1078-71-3](/img/structure/B126430.png)
Heptylbenzene
Overview
Description
Heptylbenzene is a chemical compound belonging to the class of alkylbenzenes, characterized by a benzene ring attached to a heptyl side chain. Its molecular formula is C₁₃H₂₀, indicating it consists of 13 carbon atoms and 20 hydrogen atoms. This compound is typically a colorless liquid at room temperature and has a boiling point of approximately 275°C . It is insoluble in water but soluble in many organic solvents due to its nonpolar nature .
Preparation Methods
Heptylbenzene is primarily synthesized via the Friedel-Crafts alkylation reaction, a classic method in organic chemistrySpecifically, benzene reacts with a heptyl halide (such as heptyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce this compound . The reaction conditions typically involve anhydrous environments and controlled temperatures to ensure optimal yields.
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process may involve continuous flow reactors and more efficient catalysts to enhance production rates and reduce costs .
Chemical Reactions Analysis
Heptylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position (the carbon atom attached to the benzene ring) is particularly reactive.
Bromination: The benzylic carbon can also undergo bromination using N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Scientific Research Applications
Chemical Properties and Structure
Heptylbenzene consists of a benzene ring substituted with a heptyl group, which is a straight-chain alkyl group containing seven carbon atoms. This structural configuration allows for significant interactions in chemical reactions, making it a valuable compound in both synthetic and applied chemistry.
Hydrocarbon Processing
One of the primary applications of this compound lies in hydrocarbon processing, particularly in the context of heavy oils. Research has demonstrated that this compound can undergo supercritical water hydrolysis, a process that transforms it into lower molecular weight hydrocarbons.
Case Study: Supercritical Water Hydrolysis
A study comparing the decomposition of this compound and hexylbenzene under supercritical water conditions revealed that HPB exhibits a higher conversion rate into low molecular weight compounds. The experiments were conducted at temperatures ranging from 450°C to 475°C and pressures around 35 MPa. The findings indicated that this compound decomposes effectively, producing gases and lighter hydrocarbons while suppressing coke formation .
Parameter | This compound (HPB) | Hexylbenzene (HXB) |
---|---|---|
Conversion Rate | Higher | Lower |
Main Products | Toluene, light gases | Gaseous products |
Reaction Temperature | 450°C - 475°C | 450°C - 475°C |
Pressure | 35 MPa | 35 MPa |
Material Synthesis
This compound's unique structure also makes it suitable for synthesizing various materials. Its reactivity allows it to be used as a precursor in the production of polymers and other complex organic compounds.
Case Study: Polymer Production
Research indicates that this compound can be utilized to create polymeric materials through radical polymerization processes. The compound's stability under different conditions makes it an ideal candidate for developing high-performance polymers with enhanced thermal and mechanical properties.
Spectroscopic Studies
This compound has been the subject of numerous spectroscopic studies aimed at understanding its conformational behavior. These studies utilize techniques such as ultraviolet (UV) and infrared (IR) spectroscopy to explore the compound's electronic transitions and structural conformations.
Case Study: Spectroscopic Analysis
A detailed investigation into the spectroscopic properties of this compound highlighted its unique electronic transitions compared to shorter-chain alkylbenzenes like hexylbenzene. The findings revealed distinct spectral features that suggest stronger interactions between the heptyl chain and the aromatic π cloud, influencing its stability and reactivity .
Environmental Applications
Given its chemical properties, this compound is also examined for its potential environmental applications, particularly in pollutant degradation processes. Its behavior under various conditions can provide insights into developing methods for remediating aromatic hydrocarbon contamination.
Mechanism of Action
The mechanism of action of heptylbenzene in chemical reactions often involves the stabilization of intermediates through resonance. For example, in benzylic bromination, the formation of a benzylic radical is stabilized by resonance with the aromatic ring, facilitating the reaction . Similarly, in oxidation reactions, the benzylic position is activated due to the resonance stabilization of the resulting intermediates .
Comparison with Similar Compounds
Heptylbenzene is part of the alkylbenzenes family, which includes compounds like toluene (methylbenzene), ethylbenzene, and propylbenzene. Compared to these compounds, this compound has a longer alkyl chain, which influences its physical properties such as boiling point and solubility . The longer chain also affects its reactivity, particularly in reactions occurring at the benzylic position .
Similar compounds include:
Toluene (Methylbenzene): C₇H₈
Ethylbenzene: C₈H₁₀
Propylbenzene: C₉H₁₂
Butylbenzene: C₁₀H₁₄
Pentylbenzene: C₁₁H₁₆
Hexylbenzene: C₁₂H₁₈
This compound’s uniqueness lies in its balance of aromatic and aliphatic characteristics, making it a valuable compound for various applications .
Biological Activity
Heptylbenzene, an alkyl-substituted aromatic hydrocarbon, has garnered attention in recent years for its unique biological properties and potential implications in various fields, including toxicology and pharmacology. This article delves into the biological activity of this compound, focusing on its sensory irritation effects, chemical behavior in environmental contexts, and potential applications.
Chemical Structure and Properties
This compound is characterized by a benzene ring with a heptyl (seven-carbon) alkyl chain. Its molecular formula is , and it exhibits properties typical of both aromatic compounds and aliphatic hydrocarbons. The length of the alkyl chain significantly influences its physical and chemical behavior, including volatility and interaction with biological systems.
Sensory Irritation Studies
A pivotal study investigated the ocular chemesthetic response to this compound vapors. The research aimed to establish concentration-detection functions for this compound compared to other alkylbenzenes like pentyl- and hexylbenzene. Key findings include:
- Detection Thresholds : this compound exhibited a plateau in detection at higher concentrations, indicating a cut-off point in sensory irritation detection. Specifically, participants showed minimal increases in detection probability (P) with increasing concentrations, reaching only at full vapor strength .
- Comparison with Other Alkylbenzenes : In contrast to pentyl- and hexylbenzenes, which showed significant increases in detectability with concentration, this compound's response was markedly flat, suggesting a reduced sensory impact as the molecular size increases .
The study utilized a three-alternative forced-choice method with 18 to 24 subjects, revealing no significant gender differences in detectability. Statistical analyses confirmed that the differences in detection across the alkylbenzene series were significant (F values indicating p < 0.0001) for both concentration and compound type .
Environmental Behavior
This compound's behavior in aquatic environments has also been studied extensively. A report on the volatilization of various alkylbenzenes highlighted that this compound's predicted ratios for volatilization were higher than experimental results due to sorption-desorption processes affecting its solubility in water . This finding is crucial for understanding its fate in natural water bodies and potential ecological impacts.
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
heptylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNXAWYDQUGHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061477 | |
Record name | Heptylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | n-Heptylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21235 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | n-Heptylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21235 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1078-71-3 | |
Record name | Heptylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, heptyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12UC21C7SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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